
2-Methyl-5-nitronicotinic acid
Overview
Description
2-Methyl-5-nitronicotinic acid: is an organic compound with the molecular formula C7H6N2O4 . It is a derivative of nicotinic acid, featuring a methyl group at the second position and a nitro group at the fifth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitronicotinic acid typically involves the nitration of 2-methylpyridine-5-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in the presence of catalysts.
Major Products:
Oxidation: Formation of 2-Methyl-5-aminonicotinic acid.
Reduction: Formation of 2-Methyl-5-hydroxynicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-nitronicotinic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Methyl-5-aminonicotinic acid
- 2-Methyl-5-hydroxynicotinic acid
- 2-Methyl-5-chloronicotinic acid
Comparison: 2-Methyl-5-nitronicotinic acid is unique due to the presence of both a methyl and a nitro group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-Methyl-5-nitronicotinic acid (C₇H₆N₂O₄) is a derivative of nicotinic acid, characterized by the presence of a methyl group and a nitro group on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
This compound is involved in various chemical reactions that contribute to its biological activity:
- Oxidation : The nitro group can be reduced to form an amino group.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : The nitro group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | Potassium permanganate | 2-Methyl-5-aminonicotinic acid |
Reduction | Lithium aluminum hydride | 2-Methyl-5-hydroxynicotinic acid |
Substitution | Ammonia, primary amines | Various substituted derivatives |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction, producing reactive intermediates that modulate enzyme activities and cellular signaling pathways. This mechanism is crucial for its potential therapeutic applications.
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. For instance, the mechanism of action often involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to DNA, resulting in cell death. Studies have shown that similar nitro compounds exhibit significant activity against various pathogens, including Mycobacterium tuberculosis .
Anti-inflammatory Activity
Research indicates that nitrated molecules can act as potent anti-inflammatory agents. Nitro fatty acids, which are naturally occurring in humans, have shown cytoprotective effects by modulating cellular signaling pathways associated with inflammation. For example, 10-NO₂-OA (nitrated oleic acid) exhibits significant inhibition of NF-kB, a key regulator in inflammatory responses .
Case Studies and Research Findings
- Anticancer Activity : A study investigated the structural features of nitro derivatives as potential anti-cancer agents. The presence of the nitro group was essential for enhancing the binding affinity to cancer-related targets .
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains resistant to conventional antibiotics. This highlights its potential as a lead compound in drug development against resistant pathogens .
- Inflammation Modulation : Research has shown that compounds containing the nitro moiety can inhibit key enzymes involved in inflammatory processes, such as COX-2 and iNOS. This suggests that this compound could serve as a multi-target lead compound for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with its analogs:
Compound | Key Features | Biological Activity |
---|---|---|
2-Methyl-5-aminonicotinic acid | Reduced nitro group | Enhanced antimicrobial activity |
2-Methyl-5-hydroxynicotinic acid | Hydroxyl functional group | Potential anti-inflammatory properties |
2-Methyl-5-chloronicotinic acid | Chlorine substitution | Varying reactivity and biological effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-5-nitronicotinic acid, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves nitration of a precursor nicotinic acid derivative under controlled conditions. Key parameters include reaction temperature (maintained below 40°C to avoid side reactions), stoichiometry of nitric acid/sulfuric acid mixtures, and post-reaction neutralization protocols. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential. Characterization should include melting point determination, -NMR (to confirm nitro and methyl group positions), and IR spectroscopy (to verify carboxylic acid and nitro functional groups) . Safety protocols for handling corrosive reagents, such as using fume hoods and PPE (gloves, face shields), align with nitration reaction guidelines in safety data sheets .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid/acetonitrile (70:30) to assess purity (>95% by area normalization). Retention time comparisons with standards are critical.
- NMR : -NMR can resolve ambiguities in aromatic substitution patterns; the nitro group’s deshielding effect typically shifts adjacent carbons to ~125–135 ppm.
- Elemental Analysis : Validate empirical formula with ≤0.3% deviation from theoretical C, H, N values.
Cross-referencing spectral data with computational simulations (DFT-based NMR predictions) enhances accuracy .
Q. What solvent systems are optimal for solubility and reactivity studies of 2-Methyl-5-nitronicotronic acid?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (pH >8 due to deprotonation of the carboxylic acid). For reactivity studies (e.g., esterification), use anhydrous conditions with thionyl chloride or DCC/DMAP catalysis. Solvent choice must align with reaction mechanism to avoid side reactions (e.g., DMSO may oxidize sensitive intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, stability) of this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Standardize purification (e.g., repeated recrystallization) and employ differential scanning calorimetry (DSC) to identify polymorph transitions. Compare thermogravimetric analysis (TGA) data under inert vs. oxidative atmospheres to assess decomposition pathways. Collaborative inter-laboratory validation using identical synthetic batches and analytical protocols is recommended .
Q. What strategies are effective for optimizing catalytic nitration to minimize byproducts in this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or zeolites to improve regioselectivity.
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track nitro group incorporation and adjust reagent addition rates.
- Computational Modeling : Apply density functional theory (DFT) to predict transition states and optimize reaction coordinates.
Post-reaction quenching with ice-water and rapid pH adjustment reduces di-nitration byproducts .
Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH guidelines:
- Temperature/Humidity : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products.
- Photostability : Expose to UV-Vis light (1.2 million lux-hours) and assess spectral changes via UV spectrophotometry.
- pH Stability : Incubate in buffers (pH 3–9) and monitor hydrolysis via -NMR peak integration .
Q. Data Presentation and Reproducibility
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Specify equipment (e.g., round-bottom flask size, stirring rate), reagent grades, and purification thresholds (e.g., “dried over MgSO until Karl Fischer titration <0.1% HO”).
- Supplementary Data : Include raw spectral files (NMR, IR) in supporting information with baseline correction annotations.
- Error Reporting : Calculate and report yield uncertainties (e.g., ±3% from triplicate trials) .
Q. How can meta-analysis frameworks address gaps in mechanistic studies of this compound’s reactivity?
- Methodological Answer : Systematically categorize literature data into reaction types (e.g., electrophilic substitution, redox reactions) and use cheminformatics tools (e.g., RDKit) to identify understudied pathways. Apply Bayesian statistics to quantify confidence in proposed mechanisms and prioritize experimental validation .
Properties
IUPAC Name |
2-methyl-5-nitropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-6(7(10)11)2-5(3-8-4)9(12)13/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKUVJPQLXSHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301868 | |
Record name | 2-methyl-5-nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59290-81-2 | |
Record name | 59290-81-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-5-nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-nitropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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